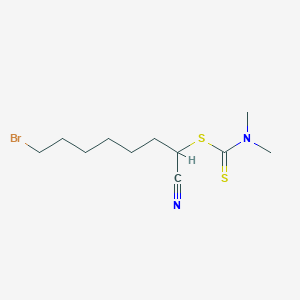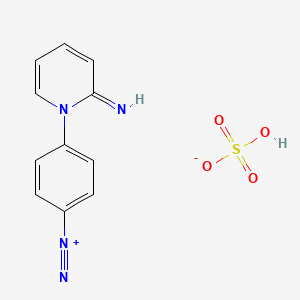![molecular formula C20H36BrOP B14590336 Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide CAS No. 61079-80-9](/img/structure/B14590336.png)
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide is an organophosphorus compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups and a counter anion, in this case, bromide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide typically involves the reaction of tributylphosphine with 4-methoxybenzyl bromide. The reaction proceeds via nucleophilic substitution, where the phosphorus atom in tributylphosphine attacks the carbon atom in 4-methoxybenzyl bromide, leading to the formation of the phosphonium salt.
Industrial Production Methods
Industrial production of phosphonium salts often involves similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve controlling the temperature, solvent choice, and reaction time to achieve the desired outcome.
化学反应分析
Types of Reactions
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to regenerate the phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides can replace the bromide ion.
Major Products Formed
Oxidation: Tributylphosphine oxide.
Reduction: Tributylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as an additive in lubricants.
作用机制
The mechanism of action of phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide involves its ability to act as a nucleophile or electrophile in various reactions. The positively charged phosphorus atom can interact with negatively charged species, facilitating various chemical transformations. In biological systems, it can interact with cellular membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
Triphenylphosphine: Another phosphonium salt with three phenyl groups attached to the phosphorus atom.
Tetrabutylphosphonium bromide: Similar structure but with four butyl groups attached to the phosphorus atom.
Tributylphosphine oxide: The oxidized form of tributylphosphine.
Uniqueness
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties to the compound. This can influence its reactivity and interactions in various chemical and biological systems, making it distinct from other phosphonium salts.
属性
CAS 编号 |
61079-80-9 |
|---|---|
分子式 |
C20H36BrOP |
分子量 |
403.4 g/mol |
IUPAC 名称 |
tributyl-[(4-methoxyphenyl)methyl]phosphanium;bromide |
InChI |
InChI=1S/C20H36OP.BrH/c1-5-8-15-22(16-9-6-2,17-10-7-3)18-19-11-13-20(21-4)14-12-19;/h11-14H,5-10,15-18H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
CCAZSIUVMRPUMC-UHFFFAOYSA-M |
规范 SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



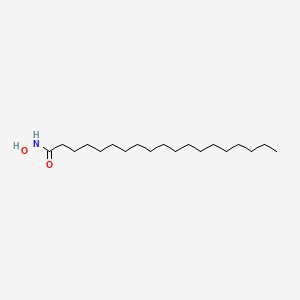

![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B14590283.png)
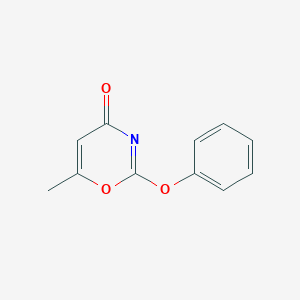
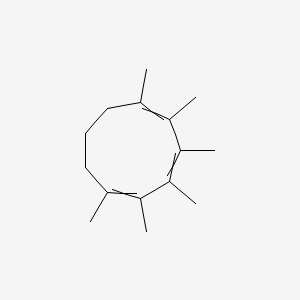
![9-Diazobicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14590301.png)
![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)

![5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one](/img/structure/B14590317.png)

![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
